Alismol

Übersicht

Beschreibung

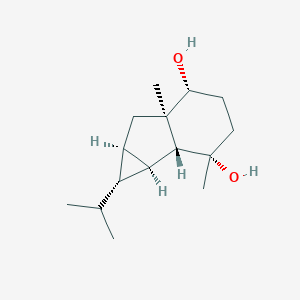

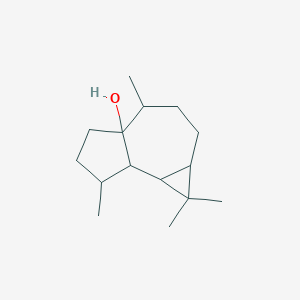

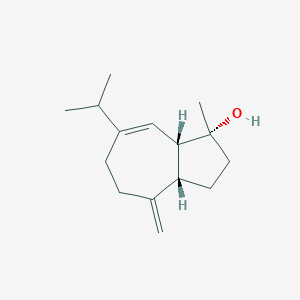

Alismol is a natural sesquiterpenoid . It is one of the most abundant chemical constituents identified in the ethanol extract of Alisma orientale Juzepzuk (EEAO) .

Synthesis Analysis

This compound is a sesquiterpenoid isolated from the roots of Vladimiria souliei . It has been found to inhibit interferon-γ-induced NO production in murine macrophage RAW264.7 cells . The total syntheses of this compound involve the transformation of the initial [2+2] photoadduct into an iodo xanthate or a diiodide .

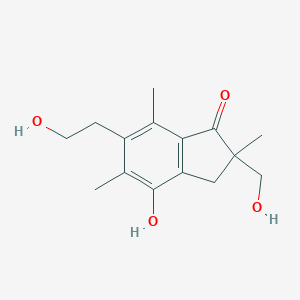

Molecular Structure Analysis

The molecular formula of this compound is C15H24O . The molecular weight is 220.35 g/mol . The structure of this compound can be used as a bait for proteins that exhibit a calculated high affinity with a structural match .

Chemical Reactions Analysis

This compound has been found to reduce NO and prostaglandin E2 (PGE2) levels and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated primary and cultured microglia .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 220.35 g/mol . It has a molecular formula of C15H24O . The exact mass is 220.182715385 g/mol .

Wissenschaftliche Forschungsanwendungen

Behandlung des Akuten Lungenversagens

Alismol wurde gefunden, um das Akute Lungenversagen (ALI) bei Mäusen zu lindern . Es unterdrückt Lungenentzündungen durch Aktivierung des Nuclear Factor Erythroid 2-related Factor 2 (Nrf2), was zu einer Abnahme des Neutrophilenspiegels und proinflammatorischer Moleküle führt, darunter Tumornekrosefaktor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Monocyten-Chemoattraktant-Protein-1 (MCP-1), Interferon-gamma (IFN-γ) und Cyclooxygenase-2 (COX-2) .

Entzündungshemmende Aktivität

This compound hat in einem Lipopolysaccharid (LPS)-induzierten akuten Lungenverletzungs (ALI)-Mausmodell eine entzündungshemmende Aktivität gezeigt . Es schützt Mäuse vor ALI-ähnlichen Symptomen, ohne Zytotoxizität oder reaktive Sauerstoffspezies (ROS) zu induzieren .

Aktivierung von Nrf2

This compound aktiviert Nrf2, das mit einer Abnahme der Ubiquitinierung von Nrf2 verbunden ist, einem wichtigen Unterdrückungsmechanismus für die Nrf2-Aktivität . Dies führt zur Induktion der Expression prototypischer Gene, die von Nrf2 reguliert werden, darunter Häm-Oxygenase-1 (HO-1), NAD (P)H: Chinon-Oxidoreduktase-1 (NQO-1) und Glutamylcystein-Ligase-katalytische Einheiten (GCLC) .

Unterdrückung von proinflammatorischen Mediatoren in Mikroglia

Es wurde festgestellt, dass this compound proinflammatorische Mediatoren in Lipopolysaccharid-stimulierter Mikroglia unterdrückt . Es reduziert NO- und Prostaglandin-E2 (PGE2)-Spiegel und unterdrückt die Expression von induzierbarer Stickstoffmonoxid-Synthase (iNOS) und Cyclooxygenase-2 (COX-2) .

Hemmung der Mikroglia-Aktivierung

Die Hemmung der Mikroglia-Aktivierung durch this compound könnte eine potenzielle therapeutische Strategie für verschiedene neuroinflammatorische Erkrankungen bieten . Es hemmt die mRNA- und Proteinexpression von proinflammatorischen Zytokinen, darunter Interleukin (IL)-1β, IL-6 und Tumornekrosefaktor (TNF)-α<a aria-label="2: Die Hemmung der Mikroglia-Aktivierung durch this compound könnte eine potenzielle therapeutische Strategie für verschiedene neuroinflammatorische Erkrankungen bieten2" data-citationid="1142f3f9-7892-b82c-c42a-e1caf7117ce7-30" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s12031-017-0890-4" target="_blank

Wirkmechanismus

- Specifically, Alismol decreases cardiac output, heart rate, and left ventricular pressure. However, it increases coronary flow .

- By activating Nrf2, this compound suppresses some key features associated with acute lung injury (ALI) .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Zukünftige Richtungen

Alismol has been found to suppress lung inflammation in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model and protects mice from ALI-like symptoms . This suggests that the inhibition of microglia activation by this compound may provide a potential therapeutic strategy for various neuroinflammatory diseases .

Biochemische Analyse

Biochemical Properties

Alismol interacts with various biomolecules, including Nuclear Factor Erythroid 2-related Factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and various pro-inflammatory molecules . It suppresses lung inflammation by activating Nrf2 and inhibiting NF-κB .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the levels of neutrophils and pro-inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), Interferon-gamma (IFN-γ), and Cyclooxygenase-2 (COX-2), suggesting an anti-inflammatory activity of this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It does not induce cytotoxicity or reactive oxygen species (ROS). Unlike the ethanol extract of Alisma orientale, this compound does not suppress NF-κB activity but rather activates Nrf2 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to suppress neutrophilic lung inflammation. The effects of this compound were tested using equivalent amounts of 10 μM or 1 μM of this compound (2.20 mg/kg mouse body weight: m.b.w. or 0.22 mg/kg m.b.w.) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to suppress lung inflammation in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model and protect mice from ALI-like symptoms .

Metabolic Pathways

This compound is involved in various metabolic pathways. It induces the expression of prototypic genes regulated by Nrf2, including Heme Oxygenase-1 (HO-1), NAD (P)H: quinine oxidoreductase-1 (NQO-1), and glutamyl cysteine ligase catalytic units (GCLC) .

Eigenschaften

IUPAC Name |

(1R,3aS,8aR)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10(2)12-6-5-11(3)13-7-8-15(4,16)14(13)9-12/h9-10,13-14,16H,3,5-8H2,1-2,4H3/t13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPJOLXWQXEJSQ-RBSFLKMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2C(CCC2(C)O)C(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C[C@@H]2[C@H](CC[C@@]2(C)O)C(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87827-55-2 | |

| Record name | Alismol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87827-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

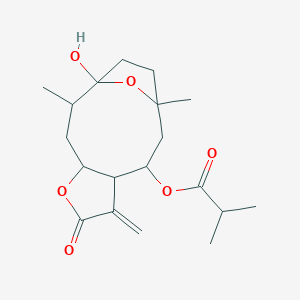

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)